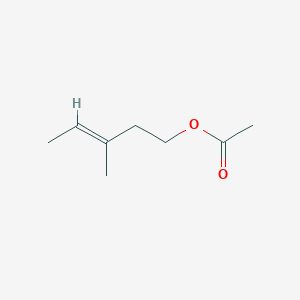
Methyl pentenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl pentenol is a chemical compound that is commonly used in scientific research for its unique properties. This compound is also known as 3-methyl-3-penten-2-ol and is a colorless liquid with a fruity odor. Methyl pentenol is widely used in various industries, including the pharmaceutical and chemical industries, due to its unique properties.
Wirkmechanismus
Methyl pentenol acts as a nucleophile in various chemical reactions. It can also undergo oxidation and reduction reactions. This compound can also act as a chiral auxiliary in asymmetric synthesis.
Biochemical and Physiological Effects:
Methyl pentenol has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of various bacteria and fungi. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl pentenol has various advantages for lab experiments. This compound is readily available and is relatively inexpensive. Additionally, it has a low toxicity and is easy to handle. However, methyl pentenol has some limitations. This compound has a low boiling point, which can make it difficult to handle in certain experiments. Additionally, it has a strong odor, which can be unpleasant for researchers.
Zukünftige Richtungen
There are various future directions for research involving methyl pentenol. One potential area of research is the development of new pharmaceuticals using this compound. Additionally, research could focus on the use of methyl pentenol in the production of new fragrances and flavorings. Further research could also explore the potential anti-inflammatory and analgesic effects of this compound. Finally, research could focus on the development of new synthesis methods for methyl pentenol that are more efficient and cost-effective.
Synthesemethoden
Methyl pentenol can be synthesized through various methods, including the reaction of acrolein with isobutylene in the presence of a catalyst. This reaction produces 3-methyl-3-penten-2-ol as the main product. Another method involves the reaction of 3-methyl-2-butenal with hydrogen gas in the presence of a catalyst. This method produces a mixture of 3-methyl-3-penten-2-ol and 2-methyl-3-penten-2-ol.
Wissenschaftliche Forschungsanwendungen
Methyl pentenol is widely used in scientific research due to its unique properties. This compound is commonly used as a solvent in various chemical reactions. It is also used as a flavoring agent in the food industry. Additionally, methyl pentenol is used in the production of various pharmaceuticals and fragrances.
Eigenschaften
CAS-Nummer |
1708-97-0 |
|---|---|
Produktname |
Methyl pentenol |
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
[(E)-3-methylpent-3-enyl] acetate |
InChI |
InChI=1S/C8H14O2/c1-4-7(2)5-6-10-8(3)9/h4H,5-6H2,1-3H3/b7-4+ |
InChI-Schlüssel |
FYLHKYNEKGQLFR-QPJJXVBHSA-N |
Isomerische SMILES |
C/C=C(\C)/CCOC(=O)C |
SMILES |
CC=C(C)CCOC(=O)C |
Kanonische SMILES |
CC=C(C)CCOC(=O)C |
Andere CAS-Nummern |
1708-97-0 925-72-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



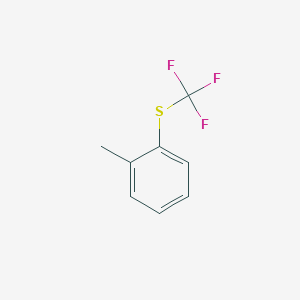
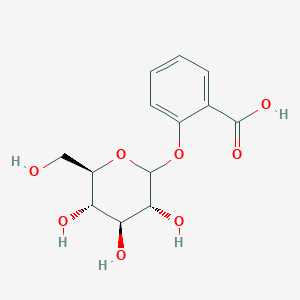
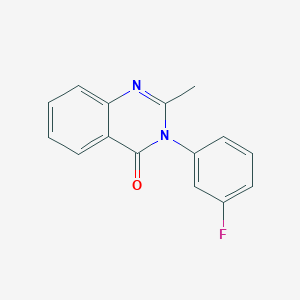
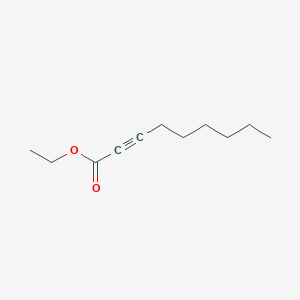

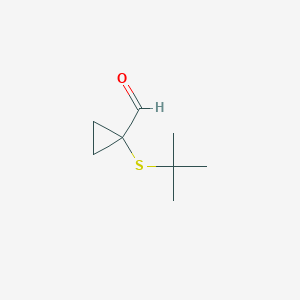
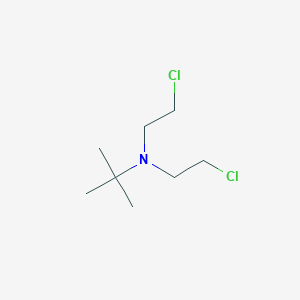
![7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine](/img/structure/B154699.png)
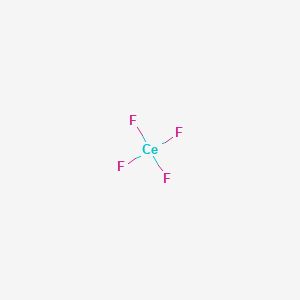
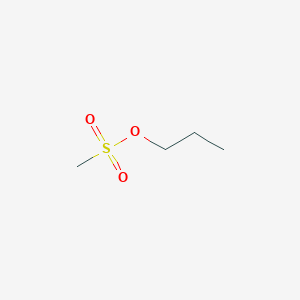
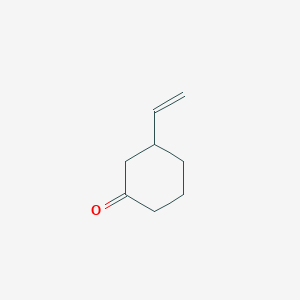
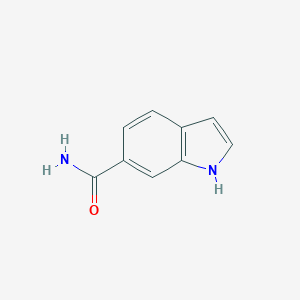
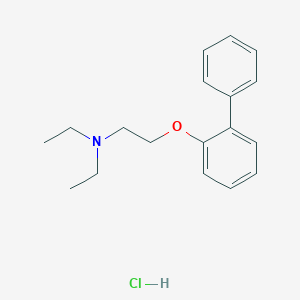
![Benzo[B]thiophene-2-boronic acid](/img/structure/B154711.png)